molecular formula C84H129N29O16 B141394 Probursin CAS No. 126741-07-9

Probursin

Cat. No. B141394
M. Wt: 1801.1 g/mol
InChI Key: BKMKDENTSMDHRF-LLCYQMDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Probursin is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic molecule that is used as a tool to investigate the mechanisms of various biological processes. Probursin is a versatile compound that can be used in a variety of ways to study different aspects of cellular function. In

Mechanism Of Action

Probursin works by binding to specific proteins or enzymes in cells. This binding can either activate or inhibit the function of the protein or enzyme, depending on the specific target. The mechanism of action of Probursin is complex and varies depending on the target protein or enzyme.

Biochemical And Physiological Effects

The biochemical and physiological effects of Probursin are also dependent on the specific target protein or enzyme. In general, Probursin can alter cellular function by affecting protein-protein interactions, enzyme activity, and cellular signaling pathways. It can also affect gene expression and protein synthesis, leading to changes in cellular phenotype.

Advantages And Limitations For Lab Experiments

Probursin has several advantages for lab experiments. It is a versatile tool that can be used to study a wide range of cellular processes. It is also relatively easy to use and can be incorporated into many different experimental protocols. However, there are also some limitations to the use of Probursin. It can be expensive to synthesize, and its effects on cellular function can be difficult to interpret.

Future Directions

There are many future directions for the use of Probursin in scientific research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the identification of new target proteins and enzymes that can be studied using Probursin. Additionally, there is potential for the development of new applications for Probursin in drug discovery research. Overall, the future of Probursin in scientific research is promising, and it will likely continue to be an important tool for investigating cellular function.

Synthesis Methods

Probursin is synthesized through a series of chemical reactions. The starting material is 2,3-dichlorobenzoyl chloride, which is reacted with diethylamine to form an intermediate product. This intermediate is then treated with sodium hydride to form the final product, Probursin. The synthesis of Probursin is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Probursin has a wide range of scientific research applications. It is commonly used as a tool to investigate the mechanisms of various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. Probursin can also be used to study the effects of small molecules on cellular function. It is particularly useful in drug discovery research, where it can be used to screen potential drug candidates for their ability to interact with specific cellular targets.

properties

CAS RN

126741-07-9

Product Name

Probursin

Molecular Formula

C84H129N29O16

Molecular Weight

1801.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C84H129N29O16/c1-49(114)69(112-75(122)59(27-11-14-34-86)105-77(124)64(42-52-44-99-56-25-9-8-24-54(52)56)110-76(123)63(41-51-22-6-3-7-23-51)109-70(117)55(88)40-50-20-4-2-5-21-50)79(126)107-61(28-12-15-35-87)80(127)113-39-19-32-66(113)78(125)106-60(30-17-37-97-83(91)92)73(120)104-58(26-10-13-33-85)74(121)111-65(43-53-45-95-48-102-53)71(118)101-46-67(115)100-47-68(116)103-57(29-16-36-96-82(89)90)72(119)108-62(81(128)129)31-18-38-98-84(93)94/h2-9,20-25,44-45,48-49,53,55,57-66,69,99,114H,10-19,26-43,46-47,85-88H2,1H3,(H,100,115)(H,101,118)(H,103,116)(H,104,120)(H,105,124)(H,106,125)(H,107,126)(H,108,119)(H,109,117)(H,110,123)(H,111,121)(H,112,122)(H,128,129)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t49-,53?,55+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,69+/m1/s1

InChI Key

BKMKDENTSMDHRF-LLCYQMDISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=CC=C6)N)O

SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O

sequence

FFWKTKPRKXGGRR

synonyms

ursin precursor
probursin

Origin of Product

United States

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